molecular formula C10H13N B8784337 5-Cyclopropyl-2-methylaniline

5-Cyclopropyl-2-methylaniline

Cat. No.: B8784337
M. Wt: 147.22 g/mol
InChI Key: CTIDFEMFPHBMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-2-methylaniline (CAS: CID 17921521) is an aromatic amine with the molecular formula C₁₀H₁₃N and a monoisotopic mass of 147.1048 Da . Its structure features a methyl group at the 2-position and a cyclopropyl ring at the 5-position of the benzene ring (SMILES: CC1=C(C=C(C=C1)C2CC2)N) . The cyclopropyl substituent introduces steric bulk and lipophilicity, which may influence its physicochemical properties and applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

5-cyclopropyl-2-methylaniline

InChI

InChI=1S/C10H13N/c1-7-2-3-9(6-10(7)11)8-4-5-8/h2-3,6,8H,4-5,11H2,1H3

InChI Key

CTIDFEMFPHBMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Cyclopropyl-2-methylaniline are compared below with three analogs: 2-Methoxy-5-methylaniline , 4-Chloro-3-methoxybenzonitrile , and Methyl(2-methylpropyl)amine .

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) Substituents Key Features
This compound C₁₀H₁₃N 147.16 2-methyl, 5-cyclopropyl High lipophilicity, steric bulk
2-Methoxy-5-methylaniline C₈H₁₁NO 137.18 2-methyl, 5-methoxy Polar methoxy group, electron-donating
4-Chloro-3-methoxybenzonitrile C₈H₅ClN₂O 180.59 3-methoxy, 4-chloro, nitrile Electron-withdrawing groups, planar structure
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Aliphatic amine Volatile, low molecular weight
  • Steric and Electronic Effects :
    • The cyclopropyl group in this compound increases steric hindrance compared to the methoxy group in 2-Methoxy-5-methylaniline. This may reduce reactivity in electrophilic substitution reactions but enhance binding to hydrophobic targets .
    • 4-Chloro-3-methoxybenzonitrile contains a nitrile group, which is strongly electron-withdrawing, contrasting with the electron-donating methyl and cyclopropyl groups in the target compound. This difference could influence applications in catalysis or materials science .

Patent and Industrial Relevance

Compound Patent Count Potential Applications
This compound 40 Agrochemicals, drug intermediates
4-Chloro-3-methoxybenzonitrile 40 Polymer additives, pharmaceuticals
2-Methoxy-5-methylaniline Not reported Dyes, analytical standards
  • Both this compound and 4-Chloro-3-methoxybenzonitrile have 40 patents , indicating comparable industrial interest, likely in specialty chemicals .
  • The absence of literature for this compound suggests it is a newer compound with proprietary applications under development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.